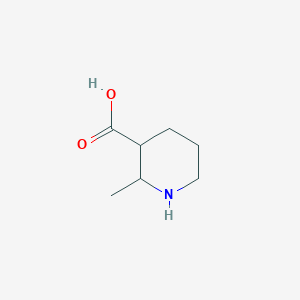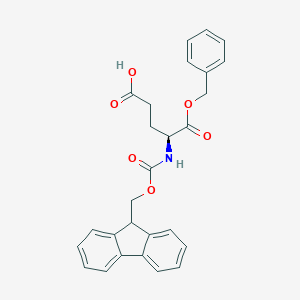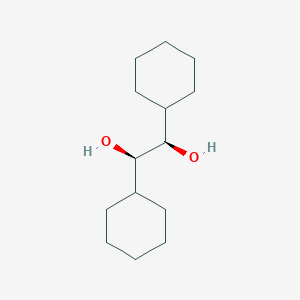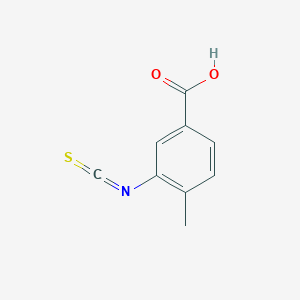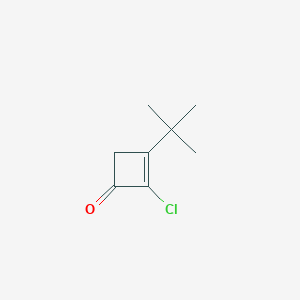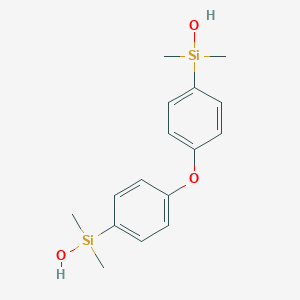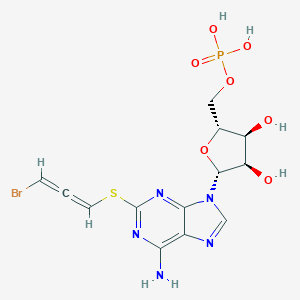
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Netilmicin (sulfate) is a semisynthetic aminoglycoside antibiotic derived from sisomicin. It is produced by the bacterium Micromonospora inyoensis. Netilmicin is known for its ability to kill a wide variety of bacteria, making it a valuable tool in the treatment of serious infections, particularly those resistant to other antibiotics like gentamicin .
Preparation Methods
Netilmicin is synthesized by the alkylation of sisomicin, specifically creating a 1-N-ethyl derivative. The industrial production of netilmicin sulfate involves several steps:
Alkylation of Sisomicin: Sisomicin is alkylated to form netilmicin.
Purification: The product is purified to remove any impurities and by-products.
Formulation: The purified netilmicin is then formulated into injectable or ophthalmic pharmaceutical preparations
Chemical Reactions Analysis
Netilmicin undergoes various chemical reactions, including:
Oxidation: Netilmicin can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Similar to other aminoglycosides, netilmicin can undergo reduction reactions.
Substitution: Netilmicin can participate in substitution reactions, particularly involving its amino groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Netilmicin has a wide range of scientific research applications:
Mechanism of Action
Netilmicin exerts its effects by binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and the acceptor tRNA site. This binding inhibits protein synthesis in susceptible organisms, leading to bacterial cell death. The specific molecular targets include four nucleotides of 16S rRNA and a single amino acid of protein S12 .
Comparison with Similar Compounds
Netilmicin is similar to other aminoglycosides such as gentamicin, amikacin, and tobramycin. it has some unique properties:
Gentamicin: Netilmicin has similar antibacterial activity but is less ototoxic, making it safer for long-term use.
Amikacin: Both have similar efficacy, but netilmicin is less nephrotoxic.
Tobramycin: Netilmicin is effective against a broader range of gentamicin-resistant bacteria.
These unique properties make netilmicin a valuable alternative in treating infections, especially in patients who are at risk of adverse effects from other aminoglycosides.
Properties
CAS No. |
124379-89-1 |
|---|---|
Molecular Formula |
C13H15BrN5O7PS |
Molecular Weight |
496.23 g/mol |
IUPAC Name |
[2-(3-bromoprop-2-enylidenesulfonio)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]azanide |
InChI |
InChI=1S/C13H15BrN5O7PS/c14-2-1-3-28-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(26-12)4-25-27(22,23)24/h1-3,5-6,8-9,12,20-21H,4H2,(H3-,15,17,18,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
WOGBXAXUYLADCT-YEAGJPMLSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)[S+]=CC=CBr)[NH-] |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
Synonyms |
2-((3-bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


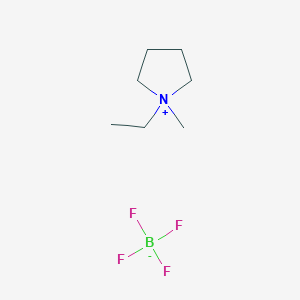
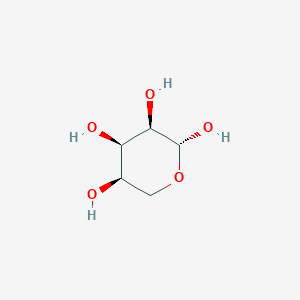
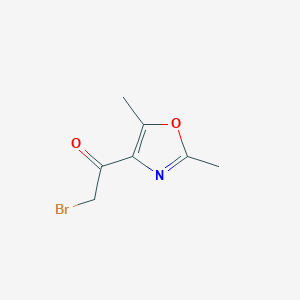
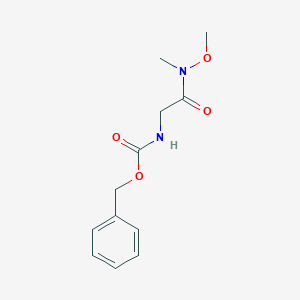
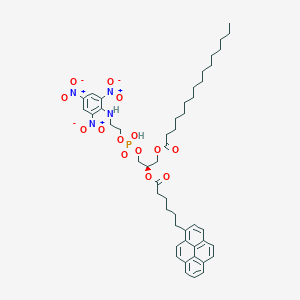
![1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene](/img/structure/B37879.png)
